molecular formula C11H8O B104281 1-Naphthaldehyde CAS No. 66-77-3

1-Naphthaldehyde

Cat. No.: B104281
CAS No.: 66-77-3
M. Wt: 156.18 g/mol
InChI Key: SQAINHDHICKHLX-UHFFFAOYSA-N
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Description

1-Naphthaldehyde, also known as alpha-naphthaldehyde or naphthalene-1-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a member of the naphthaldehyde family, characterized by the presence of a formyl group attached to the first carbon of the naphthalene ring. This compound is a yellow liquid with a pungent odor and is used in various chemical syntheses and industrial applications .

Safety and Hazards

1-Naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

1-Naphthaldehyde, also known as α-Naphthaldehyde, is a simple aldehyde that has been used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the organisms it’s interacting with.

Mode of Action

This compound is primarily used as a reagent in chemical synthesis . It can participate in various reactions, including the synthesis of (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester . The mode of action of this compound largely depends on the specific chemical reaction it’s involved in.

Biochemical Pathways

It’s known that this compound can be used in the synthesis of single-crystalline homochiral porous metal-organic frameworks (mofs) . It’s also a starting material for the Canizzaro reaction to produce 1-Naphthoic acid and 1-Naphthalenemethanol .

Pharmacokinetics

It’s known that this compound is used in the metabolism of terbinafine, where it’s one of the metabolites .

Result of Action

The result of this compound’s action largely depends on the specific context of its use. In chemical synthesis, it can lead to the formation of various compounds, including (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive . Its solubility can also affect its action, as it’s soluble in ethanol, ether, acetone, benzene, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 1-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4). Another method includes the Vilsmeier-Haack reaction, where naphthalene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of 1-methylnaphthalene using air or oxygen in the presence of a catalyst such as vanadium pentoxide (V2O5). This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

1-Naphthaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to 1-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-naphthalenemethanol .

Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine (Br2) in the presence of a catalyst to form brominated derivatives .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Catalysts: Vanadium pentoxide, bromine

Major Products:

  • 1-Naphthoic acid (oxidation)
  • 1-Naphthalenemethanol (reduction)
  • Brominated derivatives (substitution)

Comparison with Similar Compounds

1-Naphthaldehyde can be compared with other similar compounds such as 2-naphthaldehyde, benzaldehyde, and 1-naphthoic acid:

2-Naphthaldehyde:

Benzaldehyde:

1-Naphthoic Acid:

Uniqueness of this compound:

Properties

IUPAC Name

naphthalene-1-carbaldehyde
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InChI

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQAINHDHICKHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058775
Record name 1-Naphthaldehyde
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Molecular Weight

156.18 g/mol
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Physical Description

Yellow liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1-Naphthaldehyde
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CAS No.

66-77-3, 30678-61-6
Record name 1-Naphthalenecarboxaldehyde
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Synthesis routes and methods I

Procedure details

At 160° C. and 100 mm Hg, 14 g of alpha-naphthal and 9 g of dimethyl urethane were reacted in presence of 0.7 g of anhydrous AlCl3. The reaction was continued for 6 hours, removing the methanol formed during the reaction. A 28% conversion of naphthal was obtained, with practically complete selectivity to naphthyl-methyl-urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of oxalyl chloride (6.9 mL, 0.079 mol) in dry CH2Cl2 (200 mL) was added dropwise dry DMSO 11.2 mL, 0.158 mol). The mixture was stirred for 10 min, and then a solution of 1-naphthalenemethanol (100 g, 0.063 mol) in dry CH2Cl2 (40 mL) was added over 15 min. The mixture was stirred for 10 min. and then Et3N (44 mL, 0.316 mol) was added slowly. The reaction mixture was allowed to warm to room temperature. After 3.5 h, to the pale yellow heterogeneous mixture was added 10% aqueous citric acid (30 mL) and water (100 mL). The organic phase was washed with water (100 mL) and saturated aqueous NaCl (100 mL), dried (anhydrous MgSO4), filtered, and concentrated. Ether-hexane (1:1) was added, and the mixture was filtered. Concentration provided a pale orange oil (9.7 g).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

A bottom-removable four-necked flask having an inner volume of 2 L and equipped with a Dimroth condenser, a thermometer and a stirring blade was charged with 912 g of an aqueous 37% by mass formalin solution (11.2 mol as formaldehyde, produced by Mitsubishi Gas Chemical Company, Inc.) and 485 g of 98% by mass sulfuric acid (produced by Mitsubishi Gas Chemical Company, Inc.) in a nitrogen stream, 288 g of naphthalene (2.25 mol, produced by Wako Pure Chemical Industries, Ltd.) was dropped thereto over 6 hours while stirring under reflux under ordinary pressure at about 100° C., and the reaction was performed as it was for further 1 hour. Thereto was added 500 g of ethylbenzene (produced by Wako Pure Chemical Industries, Ltd.) as a dilution solvent and left to still stand, and then an aqueous phase as a lower phase was removed. Furthermore, the resultant was subjected to neutralization and washing with water, and ethylbenzene and unreacted naphthalene were distilled off under reduced pressure to thereby provide 371 g of a naphthalene formaldehyde resin as a light yellow solid.
Quantity
11.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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